molecular formula C20H27NOSi B152498 (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine CAS No. 848821-58-9

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

Cat. No. B152498
M. Wt: 325.5 g/mol
InChI Key: RSUHWMSTWSSNOW-IBGZPJMESA-N
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Description

The compound "(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine" is closely related to the class of compounds discussed in the provided papers. Although the exact compound is not directly mentioned, the papers provide insights into similar compounds with pyrrolidine structures that are relevant for understanding the broader context of this chemical's characteristics and applications.

Synthesis Analysis

Paper describes a synthesis method for a closely related compound, (S)-2-(diphenylmethyl)pyrrolidine. The synthesis involves a three-step process that allows for large-scale production. This suggests that the synthesis of similar compounds, such as "(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine," could potentially be achieved through analogous methods, possibly involving the introduction of a trimethylsilyl group in one of the steps to achieve the desired silyl ether functionality.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is significant in determining their interaction with biological targets. In paper , the compound ABT-089, which contains a pyrrolidine moiety, is studied for its interaction with nicotinic acetylcholine receptors (nAChRs). The S-enantiomer of the pyrrolidine ring is noted for its positive effects on cognitive enhancement, suggesting that the stereochemistry of the pyrrolidine ring in "(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine" is likely to be an important factor in its biological activity.

Chemical Reactions Analysis

While the papers do not directly address the chemical reactions of "(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine," they do provide insights into the reactivity of similar compounds. The pyrrolidine core is a common feature in ligands for nicotinic acetylcholine receptors, as seen in paper . This suggests that the compound may also engage in biological interactions through its pyrrolidine component. Additionally, the presence of a trimethylsilyl group could imply susceptibility to reactions such as desilylation or participation in reactions as a protecting group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be inferred from the related compounds discussed in the papers. For example, paper mentions the use of a pyrrolidine derivative as a chiral solvating agent for NMR analysis, indicating that such compounds can have distinct physical properties useful in analytical chemistry. The chiral nature of the compound also suggests that it may have specific optical properties, such as optical rotation, which are relevant in the context of chiral analysis and enantioselective synthesis.

Scientific Research Applications

Enantioselective Synthesis

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine has been used in enantioselective synthesis, demonstrating its potential in the preparation of complex organic compounds. For instance, it played a crucial role in the synthesis of trans-disubstituted chromans through a sequential oxa-Michael–Michael reaction sequence. This process yielded chromans with high diastereomeric ratios and enantiomeric excesses, highlighting the compound's utility in stereoselective synthesis (Snieckus & Uccello, 2013).

Mass Spectrometry Analysis

The compound has been used in mass spectrometry to understand the fragmentation patterns of various pyrrolidides. In a study by Tulloch (1985), the mass spectra of pyrrolidides and their trimethylsilyl ethers were analyzed, providing insights into the positional effects of substituents on fragmentation patterns (Tulloch, 1985).

Catalytic Applications

This compound has also been used as a catalyst in various chemical reactions. For example, it catalyzed the enantioselective phospha-Michael reaction of α,β-unsaturated aldehydes, leading to the formation of 1,4-addition adducts with high yields and enantiomeric excesses (Luo et al., 2011). Additionally, it was used in the asymmetric synthesis of α-trifluoromethyl pyrrolidines through organocatalyzed 1,3-dipolar cycloaddition reactions, achieving excellent diastereoselectivities and yields (Dong et al., 2017).

Organocatalysis

The compound's role in organocatalysis is notable. It has been used in catalytic asymmetric triple domino reactions to synthesize drug-like chromanes and tetrahydro-6H-benzo[c]chromenes with high reaction rates and asymmetric induction (Ramachary et al., 2014).

Synthesis of Pyrrolidine Derivatives

Finally, (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine has been instrumental in the synthesis of various pyrrolidine derivatives. Its role in creating structurally complex and highly substituted pyrrolidines showcases its versatility and importance in synthetic organic chemistry (Aggarwal et al., 2002).

Safety And Hazards

This compound is classified as irritating to eyes, respiratory system, and skin . It may cause lung damage if swallowed . It is recommended to wear suitable protective clothing and gloves when handling this compound .

properties

IUPAC Name

[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NOSi/c1-23(2,3)22-20(19-15-10-16-21-19,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19,21H,10,15-16H2,1-3H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUHWMSTWSSNOW-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458512
Record name (2S)-2-{Diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

CAS RN

848821-58-9
Record name (2S)-2-{Diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
M Ma, Y Zhu, Q Sun, X Li, J Su, L Zhao… - Chemical …, 2015 - pubs.rsc.org
A new strategy for the construction of optically active 5′-CF3 spiro[pyrrolidin-3,2′-oxindole] was described. A series of unprecedented 1,3-dipoles were obtained by condensation of …
Number of citations: 121 pubs.rsc.org
RK Boeckman Jr, KF Biegasiewicz… - The Journal of …, 2015 - ACS Publications
Further studies of the direct enantioselective α-hydroxymethylation of aldehydes employing the α,α-diarylprolinol trimethylsilyl ether class of organocatalysts are described. This process …
Number of citations: 48 pubs.acs.org
U Grošelj, D Seebach, DM Badine… - Helvetica Chimica …, 2009 - Wiley Online Library
Structures of the reactive intermediates (enamines and iminium ions) of organocatalysis with diarylprolinol derivatives have been determined. To this end, diarylprolinol methyl and silyl …
Number of citations: 184 onlinelibrary.wiley.com
MS Akhtar, RS Thombal, RJI Tamargo, WG Yang… - Green …, 2020 - pubs.rsc.org
Eco-friendly organocatalyst- and reagent-controlled selective construction of diverse and multifunctionalized 2-hydroxybenzophenone frameworks for pot ... - Green Chemistry (RSC …
Number of citations: 16 pubs.rsc.org
S Yadav, CM Taylor - The Journal of organic chemistry, 2013 - ACS Publications
(2S,4R)-2-Amino-4-hydroxyadipic acid (Ahad) building block 45 was synthesized in 11 steps and 6.5% overall yield from commercially available materials. Key steps in stereocontrol …
Number of citations: 17 pubs.acs.org
YJ Guo, XL Zhang, AB Xia - Molecular Crystals and Liquid Crystals, 2015 - Taylor & Francis
The title compound, (1R,3S,4S,5S,6S,7R,8S)-8-(4-chlorophenyl)-3-hydroxy-7-methyl-6-nitro-N,5- diphenyl-2-oxabicyclo[2.2.2]octane-1-carboxamide-5, was synthesized and …
Number of citations: 3 www.tandfonline.com
K Wen, M Feng, Q Gao, C Chen, Y Wu… - Advanced Synthesis …, 2023 - Wiley Online Library
Herein, we report synergistic copper/amine‐catalyzed reactions for directly α‐benzylating carbonyl compounds with arylacetic acids. These reactions represent the first examples of …
Number of citations: 1 onlinelibrary.wiley.com
Y Lee, H Byeon, HJ Ha, JW Yang - JoVE (Journal of Visualized …, 2022 - jove.com
Aziridines, a class of reactive organic molecules containing a three-membered ring, are important synthons for the synthesis of a large variety of functionalized nitrogen-containing target …
Number of citations: 4 www.jove.com
M Li, R Chu, J Chen, X Wu, Y Zhao, S Liu, W Hu - Organic letters, 2017 - ACS Publications
A Ru(II)/iminium cocatalyzed asymmetric formal [3 + 1 + 1] cycloaddition reaction of diazoacetophenones, anilines, and enals is disclosed to construct multisubstituted pyrrolidines in …
Number of citations: 12 pubs.acs.org
D Zhang, W Hu - The Chemical Record, 2017 - Wiley Online Library
Metal carbenes derived from transition metal‐catalyzed decomposition of diazo compounds react with nucleophiles with heteroatoms, such as alcohols and amines, to generate highly …
Number of citations: 106 onlinelibrary.wiley.com

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